methyl 5-bromo-4-hydroxyquinoline-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate is a chemical compound with the molecular formula C11H8BrNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the quinoline ring. The resulting 5-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alkylated quinoline derivatives.
Scientific Research Applications
Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-hydroxyquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. The quinoline core structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-4-hydroxyquinoline-2-carboxylate: Known for its unique combination of bromine and hydroxyl groups.
Methyl 5-chloro-4-hydroxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-4-hydroxyquinoline-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester
Uniqueness
This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro and ethyl analogs. The bromine atom also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
495407-26-6 |
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Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.1 |
Purity |
95 |
Origin of Product |
United States |
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